6-Bromo-4-chloro-8-fluoroquinoline

CAS No.: 1019016-66-0

Cat. No.: VC3349988

Molecular Formula: C9H4BrClFN

Molecular Weight: 260.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019016-66-0 |

|---|---|

| Molecular Formula | C9H4BrClFN |

| Molecular Weight | 260.49 g/mol |

| IUPAC Name | 6-bromo-4-chloro-8-fluoroquinoline |

| Standard InChI | InChI=1S/C9H4BrClFN/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H |

| Standard InChI Key | BOJKYFPXJBYPIZ-UHFFFAOYSA-N |

| SMILES | C1=CN=C2C(=CC(=CC2=C1Cl)Br)F |

| Canonical SMILES | C1=CN=C2C(=CC(=CC2=C1Cl)Br)F |

Introduction

Chemical Identity and Structural Characteristics

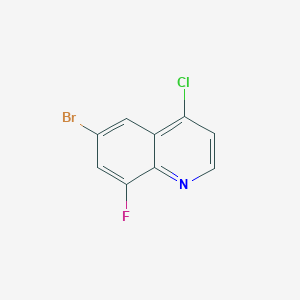

6-Bromo-4-chloro-8-fluoroquinoline belongs to the quinoline family, a class of heterocyclic compounds known for their diverse biological activities. The compound features a bicyclic structure consisting of a benzene ring fused with a pyridine ring, with three halogen substituents at specific positions: bromine at position 6, chlorine at position 4, and fluorine at position 8.

Physical and Chemical Properties

The compound exhibits distinctive physicochemical properties that contribute to its potential biological activity and synthetic utility. Table 1 summarizes the key physical and chemical properties of 6-Bromo-4-chloro-8-fluoroquinoline.

Table 1: Physical and Chemical Properties of 6-Bromo-4-chloro-8-fluoroquinoline

| Property | Value |

|---|---|

| Molecular Formula | C₉H₄BrClFN |

| Molecular Weight | 260.49 g/mol |

| CAS Number | 1019016-66-0 |

| IUPAC Name | 6-bromo-4-chloro-8-fluoroquinoline |

| InChI | InChI=1S/C9H4BrClFN/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H |

| InChIKey | BOJKYFPXJBYPIZ-UHFFFAOYSA-N |

| SMILES | C1=CN=C2C(=CC(=CC2=C1Cl)Br)F |

The chemical structure features three different halogens, each contributing unique electronic and steric properties to the molecule. The presence of fluorine, chlorine, and bromine atoms significantly impacts the compound's reactivity, biological activity, and pharmaceutical potential .

Structural Features and Conformation

The quinoline core of 6-Bromo-4-chloro-8-fluoroquinoline provides a rigid planar scaffold, while the three halogen substituents influence its three-dimensional architecture and electronic distribution. The bromine atom at position 6 increases the molecular weight and lipophilicity, the chlorine at position 4 affects the electron density of the pyridine ring, and the fluorine at position 8 introduces metabolic stability and alters hydrogen bonding capabilities .

Biological Activities and Pharmacological Properties

Quinoline derivatives broadly exhibit a diverse range of biological activities, providing a framework for understanding the potential therapeutic applications of 6-Bromo-4-chloro-8-fluoroquinoline.

Structure-Activity Relationships

The biological activity of halogenated quinolines is strongly influenced by the nature and position of substituents. Each halogen in 6-Bromo-4-chloro-8-fluoroquinoline contributes distinct properties:

-

Bromine at position 6 typically enhances lipophilicity and may improve binding to hydrophobic pockets in target proteins

-

Chlorine at position 4 can influence electron distribution in the pyridine ring, affecting interactions with biological targets

-

Fluorine at position 8 often improves metabolic stability and can alter the electronic properties of the molecule

These structure-activity relationships suggest that 6-Bromo-4-chloro-8-fluoroquinoline may possess unique pharmacological profiles worth investigating.

Research Applications and Future Directions

Future Research Directions

Future investigations of 6-Bromo-4-chloro-8-fluoroquinoline might focus on:

-

Comprehensive evaluation of its biological activities against various targets

-

Structure modification to optimize activity and reduce potential toxicity

-

Exploration of synergistic effects with established therapeutic agents

-

Development of efficient and scalable synthetic routes

The compound's structural similarity to other bioactive quinolines suggests potential value in screening against a range of disease targets, particularly those where halogenated heterocycles have shown promise.

Comparison with Related Compounds

Structural Analogues

Several related compounds provide context for understanding 6-Bromo-4-chloro-8-fluoroquinoline's properties:

Table 2: Comparison of 6-Bromo-4-chloro-8-fluoroquinoline with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 6-Bromo-4-chloro-8-fluoroquinoline | C₉H₄BrClFN | 260.49 g/mol | Reference compound |

| Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate | C₁₂H₈BrClFNO₂ | 332.55 g/mol | Additional ethyl carboxylate at position 3 |

| 6-bromo-4-chloro-7-fluoroquinoline-3-carbonitrile | C₁₀H₃BrClFN₂ | 285.50 g/mol | Fluorine at position 7 instead of 8; carbonitrile at position 3 |

These structural variations can significantly impact physicochemical properties and biological activities .

Structure-Property Relationships

The comparison reveals how subtle structural modifications in the quinoline scaffold can lead to significant changes in properties:

-

The addition of functional groups like carboxylate esters or nitriles can alter solubility, binding affinity, and metabolic stability

-

The position of halogen substituents (e.g., fluorine at position 7 versus position 8) can impact electronic distribution and molecular interactions

-

The combination of different substituents creates unique electronic and steric environments that may translate to distinct biological profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume